molecular formula C34H55N B14739574 (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline CAS No. 5758-90-7

(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline

Cat. No.: B14739574
CAS No.: 5758-90-7
M. Wt: 477.8 g/mol
InChI Key: FBNPCQXAZFRQOI-IRKHRFQXSA-N
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Description

The compound (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline involves multiple steps, including the formation of the indenoquinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the indene derivative, followed by cyclization and functional group modifications. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar indenoquinoline cores but different functional groups.

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Indene Derivatives: Compounds with an indene core structure.

Uniqueness

The uniqueness of (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline lies in its specific functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5758-90-7

Molecular Formula

C34H55N

Molecular Weight

477.8 g/mol

IUPAC Name

(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-benzyl-6,9a,11a-trimethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline

InChI

InChI=1S/C34H55N/c1-24(2)11-10-12-25(3)29-16-17-30-28-15-18-32-34(5,31(28)20-22-33(29,30)4)21-19-27(35(32)6)23-26-13-8-7-9-14-26/h7-9,13-14,24-25,27-32H,10-12,15-23H2,1-6H3/t25-,27-,28+,29-,30+,31+,32-,33-,34-/m1/s1

InChI Key

FBNPCQXAZFRQOI-IRKHRFQXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](N4C)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(N4C)CC5=CC=CC=C5)C)C

Origin of Product

United States

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